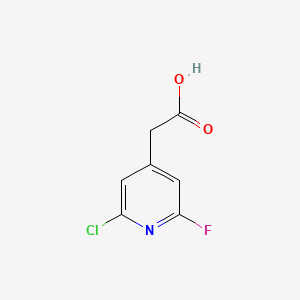
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group, a hydroxyl group, and a phenylthio group attached to the anthraquinone core.
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: The synthesis of this compound typically involves the amination of 1,4-dihydroxyanthraquinone followed by the introduction of the phenylthio group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide.
Phenylthio Substitution: The phenylthio group can be introduced through a nucleophilic substitution reaction where a phenylthiol reacts with a suitable anthraquinone derivative under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The compound can participate in substitution reactions where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(phenylthio)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
Comparison:
- 1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but contains a methoxy group instead of a phenylthio group. It is also used in dyes and has potential biological activities.
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group, making it structurally similar but with different chemical properties and applications.
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
62591-95-1 |
|---|---|
Fórmula molecular |
C20H13NO3S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO3S/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Clave InChI |
KBLRWVXBAOMMNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















